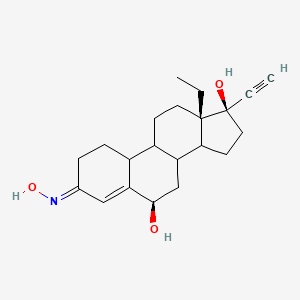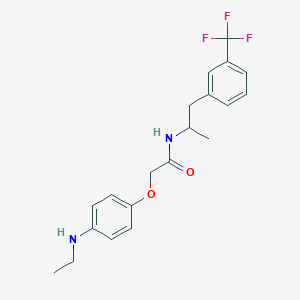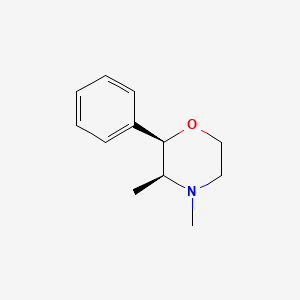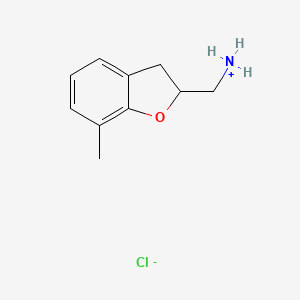
zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C14H12Cl4N6O6Zn and a molecular weight of 567.503 g/mol. This compound is known for its unique structure, which includes a diazonium group, a nitro group, and a methoxy group attached to a benzene ring, coordinated with zinc and chloride ions. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride typically involves the diazotization of 4-methoxy-2-nitroaniline followed by the reaction with zinc chloride. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization processes under controlled conditions to ensure the purity and stability of the product. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the compound.
化学反応の分析
Types of Reactions
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are often conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or iron powder in acidic medium are used.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.
科学的研究の応用
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride has several applications in scientific research, including:
Chemistry: Used as a diazonium source for the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also undergo reduction, affecting the overall reactivity and properties of the compound.
類似化合物との比較
Similar Compounds
- 4-methoxy-2-nitrobenzenediazonium chloride
- 2-methoxy-4-nitrobenzenediazonium chloride
- 4-methoxybenzenediazonium tetrafluoroborate
Uniqueness
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is unique due to its coordination with zinc and chloride ions, which enhances its stability and reactivity compared to other diazonium salts. This coordination also allows for specific applications in industrial and research settings where stability and controlled reactivity are crucial .
特性
CAS番号 |
14239-24-8 |
|---|---|
分子式 |
C14H12Cl4N6O6Zn |
分子量 |
567.5 g/mol |
IUPAC名 |
zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-5-2-3-6(9-8)7(4-5)10(11)12;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
SFFMOMRYJYTFCT-UHFFFAOYSA-J |
正規SMILES |
COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)






